Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Description
Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C22H21ClN2O5 and its molecular weight is 428.87. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interaction Analysis
The study of the crystal structure and molecular interactions of related compounds provides fundamental insights into their potential applications in scientific research. For example, a compound with a similar structural framework, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, was analyzed for its crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies. This research highlighted the compound's molecular configuration and interactions, laying the groundwork for understanding its potential applications in materials science and molecular engineering (Filali Baba et al., 2019).
Corrosion Inhibition Studies
Quinoxalines, including structurally related compounds, have been evaluated for their efficiency as corrosion inhibitors for metals in acidic environments. Theoretical DFT studies on quinoxalines provided insights into the relationship between molecular structure and corrosion inhibition efficiency. This research contributes to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal infrastructure and reducing maintenance costs (Zarrouk et al., 2014).
Anti-Cancer Potential
The synthesis and evaluation of new quinazolinone-based derivatives, including compounds similar to Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicate significant promise in cancer treatment. These compounds exhibited potent cytotoxic activity against various human cancer cell lines, suggesting their potential application in developing novel anti-cancer therapies (Riadi et al., 2021).
Antibacterial Activity
The synthesis and evaluation of pyranoquinoline derivatives for their antibacterial activity highlight the potential of structurally related compounds in combating bacterial infections. These compounds demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy against Pseudomonas aeruginosa, indicating their potential application in developing new antibacterial agents (Asghari et al., 2014).
Properties
IUPAC Name |
ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-3-29-21(27)13-30-19-6-4-5-17-16(19)9-10-25(22(17)28)12-20(26)24-15-8-7-14(2)18(23)11-15/h4-11H,3,12-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXURGXNUMBCGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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